

A Comparative Guide to HPK1 Inhibitors for Researchers

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Compound of Interest

Compound Name: *Hpk1-IN-36*

Cat. No.: *B12379470*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Hpk1-IN-36** and other prominent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathway to aid in the evaluation of these compounds for cancer immunotherapy research.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell, B-cell, and dendritic cell activation, making it a compelling target for enhancing anti-tumor immunity. Pharmacological inhibition of HPK1 is a promising strategy to augment the body's immune response against cancer. This guide focuses on a comparative analysis of **Hpk1-IN-36** and other noteworthy HPK1 inhibitors that have emerged from recent drug discovery efforts.

Quantitative Comparison of HPK1 Inhibitors

The following tables summarize the available biochemical potency, cellular activity, and in vivo efficacy data for a selection of HPK1 inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound	Biochemical IC50 (HPK1)	Kinase Selectivity (Fold-Selectivity vs. other MAP4Ks)	Cellular Activity (Assay Type)	In Vivo Efficacy (Tumor Model)	Reference
Hpk1-IN-36	0.5 nM	Data not available	Data not available	Data not available	[1] [2]
BGB-15025	1.04 nM (at ATP Km)	Good selectivity profile against other MAP4K family members. [1] [3]	Reduces SLP76 phosphorylation and increases ERK phosphorylation in T cells; Induces IL-2 production. [1] [3]	Combination with anti-PD-1 showed anti-tumor effect in CT26 and EMT-6 syngeneic models. [1] [3]	[1] [3]
NDI-101150	Single-digit nM	>300-fold selectivity against MAP4K family kinases. [4]	Activates multiple primary human immune cells (CD8+ T-cells, CD19+ B-cells, CD11C+ dendritic cells). [4]	Significant tumor growth inhibition in CT26 and EMT-6 syngeneic models as a single agent. [4]	[4] [5]
GRC 54276	Sub-nanomolar	Data not available	Inhibits pSLP76 and enhances IL-2 and IFN- γ production in	Strong tumor growth inhibition as a single agent in the CT26	[7] [8]

			human PBMCs and whole blood. [6][7]	tumor model; Enhanced efficacy in combination with anti-CTLA4 and Atezolizumab. [7][8]	
Compound K (CompK)	2.6 nM	>50-fold selectivity against other members of the MAP4K family.[2][9]	Enhanced human T-cell immune responses; Increased TCR avidity. [9][10]	Superb antitumor efficacy in combination with anti-PD-1 in 1956 sarcoma and MC38 syngeneic models.[10]	[2][9][10][11]
GNE-1858	1.9 nM (wild-type)	Data not available	Inhibits SLP76 phosphorylation.[12]	Data not available	[12][13][14]
DS21150768	Potent inhibition	Data not available	Enhances T-cell function. [15]	Suppressed tumor growth in multiple mouse cancer cell models, alone and in combination with an anti-PD-1 antibody.[15]	[15]
Diaminopyrimidine	0.061 nM	Data not available	Enables robust IL-2	Data not available	[2][16]

Carboxamide
22

release in
human whole
blood.[\[16\]](#)

EMD Serono
Compound

0.2 nM

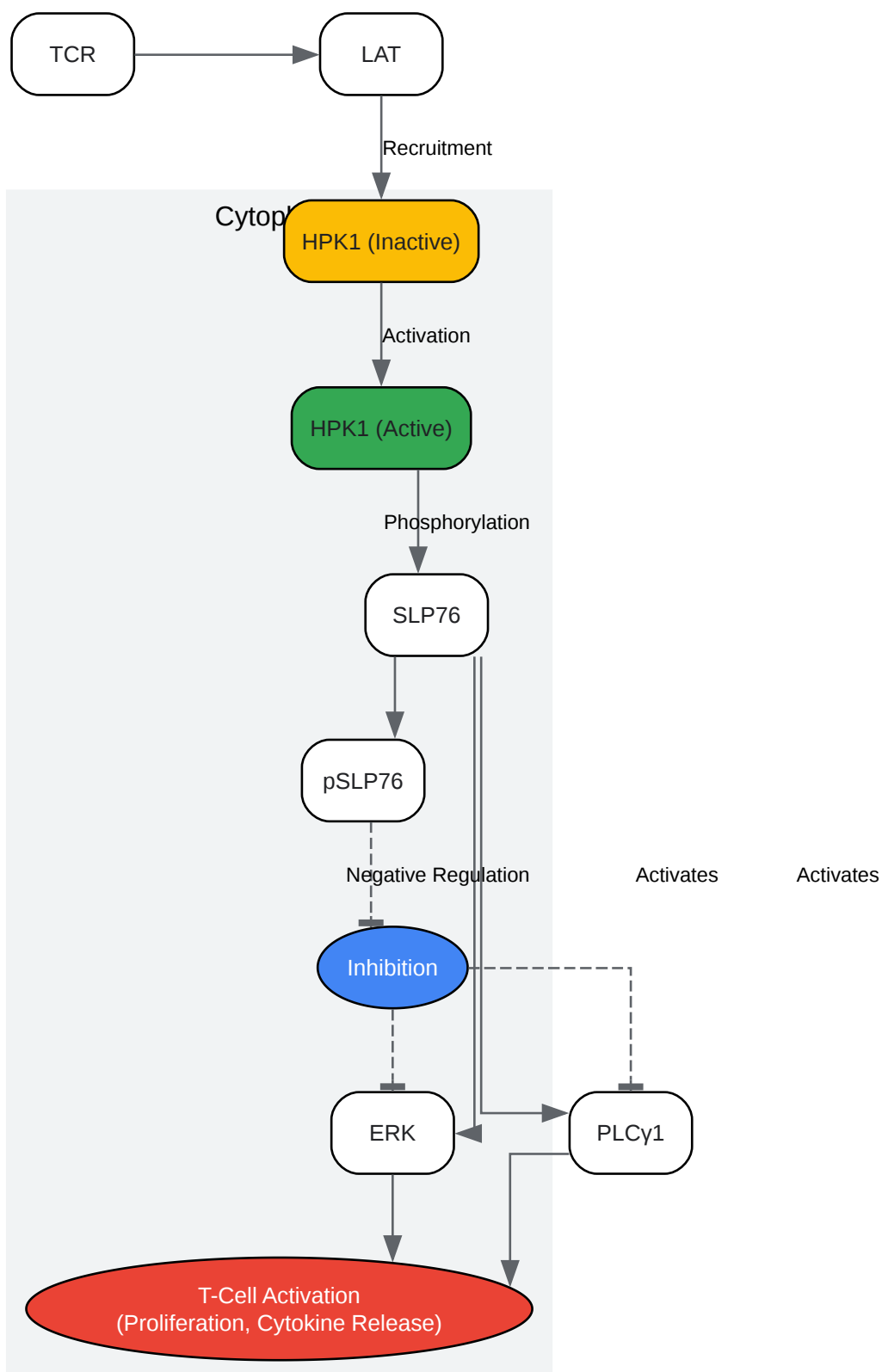
Data not
available

Jurkat
pSLP76(S37
6) IC50 = 3
nM; T-cell IL-
2 EC50 = 1.5
nM.

Data not
available

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates Src Homology 2 (SH2) domain-containing Leukocyte Protein of 76 kDa (SLP-76), leading to the dampening of downstream signaling cascades required for T-cell activation and proliferation.



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HPK1 signaling cascade in T-cells.

Experimental Protocols

This section outlines the general methodologies for key assays cited in the comparison of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the in vitro potency of a compound against purified HPK1 enzyme.

Workflow:



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Biochemical kinase assay workflow.

Methodology:

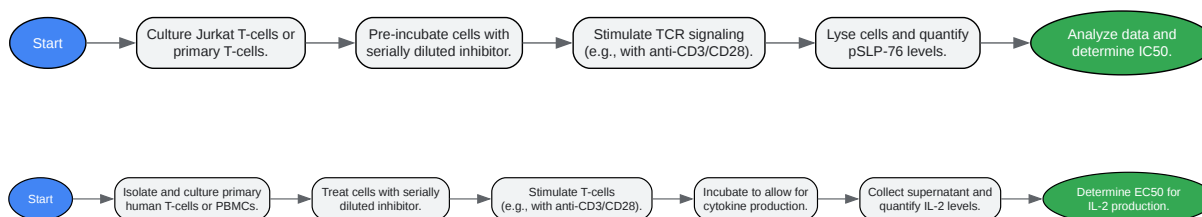
- **Compound Plating:** Test compounds are serially diluted and plated in a multi-well format.
- **Reaction Mixture:** Purified recombinant HPK1 enzyme and a suitable substrate (e.g., a generic peptide or SLP-76 fragment) are added to the wells.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP. The concentration of ATP is a critical parameter and is often set at or near the Michaelis constant (K_m) for HPK1.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Signal Detection:** The amount of ADP produced, which is proportional to kinase activity, is measured. The ADP-Glo™ assay is a common method where the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

- **Data Analysis:** The luminescent signal is measured, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Phosphorylation of SLP-76 (pSLP76) Assay

Objective: To assess the ability of a compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Workflow:



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